2-(2,5-Dimethylphenoxy)aniline
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Overview
Description
2-(2,5-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, and an aniline group attached to the phenoxy ring. This compound is primarily used in scientific research and has various applications in different fields.
Preparation Methods
The synthesis of 2-(2,5-Dimethylphenoxy)aniline can be achieved through several synthetic routes. One common method involves the reduction of 1-nitro-2-phenoxybenzene derivatives using 5% palladium on activated carbon and hydrazine hydrate in ethanol at room temperature for 4 hours . The reaction mixture is then filtered to remove the palladium on carbon, and the filtrate is extracted with ethyl acetate. The organic layer is concentrated under reduced pressure, and the residue is purified by column chromatography using a petroleum ether and ethyl acetate mixture as the eluent .
Chemical Reactions Analysis
2-(2,5-Dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)aniline has diverse applications in scientific research, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is employed in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial studies, it has been shown to interact with bacterial cell division proteins, inhibiting their function and leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2,5-Dimethylphenoxy)aniline can be compared with other similar compounds such as:
2-Phenoxyaniline: Lacks the methyl groups at the 2 and 5 positions, which can affect its reactivity and properties.
2-(2,4-Dimethylphenoxy)aniline: Has methyl groups at different positions, leading to variations in its chemical behavior and applications.
2-(2,6-Dimethylphenoxy)aniline: Another positional isomer with different properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and suitability for various applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h3-9H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIKPEMBANVXCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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